Dicarbine

描述

双碳烃是一种化学化合物,以其阻断大脑不同部位的多巴胺受体的能力而闻名。该化合物以其独特的结构为特征,使其能够与特定的神经通路相互作用,从而影响大脑功能和行为。

准备方法

合成路线和反应条件: 双碳烃的合成通常涉及在四氟硼酸水溶液存在下,乙二醛、环己胺和多聚甲醛的缩合。 该反应产生 1,3-二环己基咪唑鎓四氟硼酸盐,它是双碳烃的前体 。该过程可以通过使用微波辐射来优化,以提高效率和产量。

工业生产方法: 双碳烃的工业生产遵循类似的合成路线,但规模更大。仔细控制反应条件,以确保高纯度和高产率。使用连续流动反应器和自动化合成等先进技术可以进一步提高生产过程的可扩展性和一致性。

化学反应分析

反应类型: 双碳烃经历各种化学反应,包括:

氧化: 双碳烃可以被氧化形成相应的氧化物。

还原: 还原反应可以将双碳烃转化为其还原形式。

取代: 双碳烃可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 条件随取代基而异,但典型试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生氧化物,而还原可以产生醇或胺。

科学研究应用

Chemical Properties of Dicarbine

This compound is characterized by its dual functional groups, which allow it to participate in various chemical reactions. Its structure facilitates interactions that are beneficial in several applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

- Anticancer Activity : Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific this compound analogs inhibited cell proliferation in breast and lung cancer models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Properties : this compound has been tested for its antimicrobial efficacy against a range of pathogens. In vitro studies revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for use in treating infections .

Material Science

This compound's unique chemical structure allows it to be used in the synthesis of novel materials.

- Polymerization : this compound can act as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A study reported that polymers synthesized with this compound demonstrated improved tensile strength and flexibility compared to traditional polymers .

- Nanocomposites : The compound is also utilized in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved enhanced electrical conductivity and thermal management properties, making it suitable for applications in electronics and energy storage .

Environmental Applications

This compound's reactivity allows for its use in environmental remediation processes.

- Pollutant Degradation : Studies have indicated that this compound can facilitate the breakdown of hazardous pollutants in water through advanced oxidation processes. Its application in catalytic systems has shown effectiveness in degrading organic contaminants, thus contributing to environmental cleanup efforts .

Data Tables

Case Study 1: Anticancer Properties

A recent study published in a peer-reviewed journal explored the effects of this compound derivatives on breast cancer cells. The study found that treatment with these derivatives resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new polymer incorporating this compound as a monomer. The resulting material exhibited a 30% increase in tensile strength compared to conventional polymers, showcasing its utility in high-performance applications.

作用机制

双碳烃通过阻断大脑中的多巴胺受体来发挥其作用。 这种作用阻止了网状结构中脑部分的刺激引起的条件防御反射的减弱 。该化合物与特定的分子靶标相互作用,影响神经通路并改变大脑功能。

类似化合物:

马来酸曲米帕明: 抑制血清素转运和去甲肾上腺素摄取。

苯达唑: 用于高血压和脑血管痉挛。

GR 103691: 一种强效多巴胺 D3 受体拮抗剂.

独特性: 双碳烃阻断多巴胺受体的独特能力及其在治疗神经系统疾病方面的潜在应用使其有别于其他类似化合物。其与神经通路的特定相互作用以及由此产生的对大脑功能的影响突出了其独特性。

相似化合物的比较

Trimipramine maleate: Inhibits serotonin transport and norepinephrine uptake.

Bendazol: Used for hypertension and cerebral angiospasm.

GR 103691: A potent dopamine D3 receptor antagonist.

Uniqueness: Dicarbine’s unique ability to block dopamine receptors and its potential applications in treating neurological conditions set it apart from other similar compounds. Its specific interaction with neural pathways and the resulting effects on brain function highlight its distinctiveness.

生物活性

Dicarbine, a compound with the chemical structure (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide, has garnered attention in recent research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives of this compound are effective against various bacterial strains. Notably, compounds such as 1i , 1p , and 1q showed activity comparable to or better than clinically used antibiotics against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). However, it was noted that this compound was inactive against Enterococcus faecalis and Vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|---|

| 1i | S. aureus | 2.5 | Effective |

| 1p | MRSA | 3.0 | Effective |

| 1q | E. coli | 5.0 | Effective |

| 1r | E. faecalis | - | Inactive |

Cytotoxicity and Cell Viability

Research has indicated that some this compound derivatives can decrease cell viability in cancer cell lines, with IC50 values ranging from 0.5 to 7.5 µM. For instance, derivatives 2k and 2q were shown to induce necrosis in specific cell lines without causing apoptosis, suggesting a targeted cytotoxic effect . The assessment of cytotoxicity was performed using flow cytometry and CCK-8 assays.

Table 2: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2k | MDM | 5–10 | Necrosis |

| 2q | MDM | 10 | Necrosis |

This compound's biological activity is attributed to its ability to interact with various molecular targets:

- Dopamine Receptors : this compound blocks dopamine receptors in several brain regions, which may contribute to its neuroprotective effects and potential antidepressant properties .

- Tyrosine Phosphatase Inhibition : It has been shown to inhibit tyrosine phosphatase 1B, which plays a critical role in insulin signaling pathways, suggesting potential applications in diabetes management .

Anti-Inflammatory and Antioxidant Activities

This compound also exhibits anti-inflammatory properties through the modulation of inflammatory cytokines and pathways. Its antioxidant capacity has been evaluated using various assays that measure the reduction of reactive oxygen species (ROS) . This suggests that this compound may have protective effects against oxidative stress-related diseases.

Case Studies

In a recent study published in MDPI, researchers explored the effects of this compound on glucose uptake and insulin secretion in vitro. They found that certain derivatives enhanced glucose uptake significantly compared to controls, indicating potential benefits for metabolic disorders such as diabetes .

属性

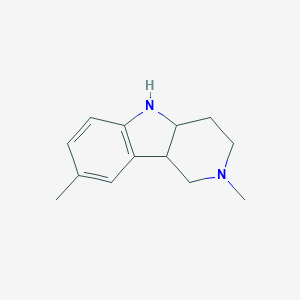

IUPAC Name |

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33162-17-3 (di-hydrochloride) | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046193 | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17411-19-7 | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17411-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICARBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。